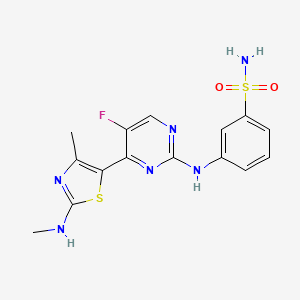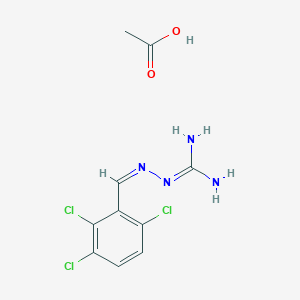
E-37P
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E-37P is a potent antiproliferative agent.
Applications De Recherche Scientifique
Precision Stark Spectroscopy in Sodium Rydberg Atoms
- The study by Beterov and Ryabtsev (1998) focuses on the fine structure of the microwave transition 37P-37S in sodium Rydberg atoms in a weak electric field. This research contributes to the understanding of scalar and tensor polarizabilities of the 37P level and is significant for precision measurements in atomic physics (Beterov & Ryabtsev, 1998).
Nuclear Structure Investigations using Decay Spectroscopy
- Steiger et al. (2015) conducted a study on the β decays of neutron-rich isotopes, including 37Al, which leads to understanding the nuclear structure of elements like 37Si. This research provides insights into the changes in classical shell gaps and nuclear configurations (Steiger et al., 2015).
Aminosteroid Derivatives Synthesis and Bioavailability
- Ayan et al. (2014) explored the synthesis and bioavailability of aminosteroid derivatives, including E-37P. The study aimed at enhancing the effectiveness of these compounds, which show antiproliferative activity against different cancer cell lines (Ayan et al., 2014).
Break of L-S Coupling and Double Stark Resonance in Rydberg Atoms
- Research by Ryabtsev and Tretyakov (2002) delves into the spectrum of the 36P → 37P two-photon microwave transition in Rydberg atoms of sodium. This study contributes to the understanding of phenomena like the break of L-S coupling in atomic physics (Ryabtsev & Tretyakov, 2002).
Solid-State NMR Spectroscopy of Quadrupolar Halogens
- Bryce and Sward (2006) provided a comprehensive review of solid-state nuclear magnetic resonance data for halogens, including chlorine-37. This research is relevant to the understanding of quadrupolar coupling constants and electric field gradient tensors (Bryce & Sward, 2006).
Dynamic Modulus Predictive Model Calibration
- Georgouli, Loizos, and Plati (2016) worked on calibrating a model for estimating dynamic modulus, which included evaluations of models like Witczak 1-37A. This is significant in the field of construction and building materials (Georgouli et al., 2016).
Measurement of Solar Electron Neutrino Flux
- Cleveland et al. (1998) reviewed the Homestake Solar Neutrino Detector, which uses the reaction involving Chlorine-37 to measure solar neutrino flux. This research is important in the field of astrophysics and solar studies (Cleveland et al., 1998).
Propriétés
Nom du produit |
E-37P |
|---|---|
Formule moléculaire |
C39H53N3O4 |
Poids moléculaire |
627.87 |
Nom IUPAC |
1-((2-Naphthoyl)-L-prolyl)-4-((2S,3S,5S,8R,9S,10S,13S,14S,17S)-3,17-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-2-yl)piperazine |
InChI |
InChI=1S/C39H53N3O4/c1-38-16-15-31-29(30(38)13-14-35(38)44)12-11-28-23-34(43)33(24-39(28,31)2)40-18-20-41(21-19-40)37(46)32-8-5-17-42(32)36(45)27-10-9-25-6-3-4-7-26(25)22-27/h3-4,6-7,9-10,22,28-35,43-44H,5,8,11-21,23-24H2,1-2H3/t28-,29-,30-,31-,32-,33-,34-,35-,38-,39-/m0/s1 |
Clé InChI |
IXCMBYPRCXSXPO-WADZXKEOSA-N |
SMILES |
C[C@@]12[C@@H](O)CC[C@@]1([H])[C@]3([H])CC[C@@]4([H])C[C@H](O)[C@@H](N5CCN(C([C@H]6N(C(C7=CC=C8C=CC=CC8=C7)=O)CCC6)=O)CC5)C[C@]4(C)[C@@]3([H])CC2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
E37P; E 37P; E-37P |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(1R)-1-(1-ethylsulfonyl-4-piperidinyl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-3-indolecarboxamide](/img/structure/B1192499.png)

![1-Chloro-2-[2-(2-azidoethoxy)ethoxy]ethane](/img/structure/B1192501.png)